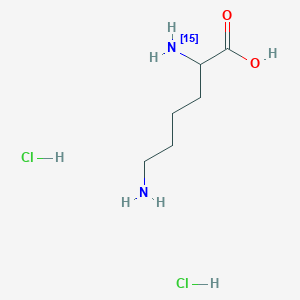

DL-Lysine-2-15N dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-(15N)azanylhexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-IAAMHKOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)CC(C(=O)O)[15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583943 | |

| Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-89-9 | |

| Record name | (N~2~-~15~N)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Synthesis and Isotopic Enrichment Strategies for Dl Lysine 2 15n Dihydrochloride

Tracing Carbon and Nitrogen Flow Through the Saccharopine Pathway

In most human tissues, the primary route for lysine (B10760008) degradation is the saccharopine pathway. nih.govscielo.br This pathway involves a series of enzymatic reactions that ultimately convert lysine into metabolites that can enter central energy metabolism. reactome.org The use of DL-Lysine-2-15N dihydrochloride (B599025) allows researchers to trace the flow of the 15N label through this pathway.

The initial step of the saccharopine pathway involves the condensation of lysine with α-ketoglutarate. In a subsequent step, the 15N-labeled α-amino group of lysine is transferred to α-ketoglutarate to form glutamate (B1630785). scielo.brfrontiersin.org By detecting the enrichment of 15N in glutamate following the administration of 15N-labeled lysine, researchers can confirm the activity of the saccharopine pathway. nih.gov Isotopic tracing studies in various human cell types have provided strong evidence that the saccharopine pathway is the major route for lysine degradation. nih.gov

Characterization of Alternative Lysine Degradation Routes

While the saccharopine pathway is predominant, an alternative route for lysine catabolism, the pipecolate pathway, is particularly active in the brain. nih.gov This pathway involves the conversion of lysine to pipecolic acid. Studies using lysine labeled with 15N have been instrumental in characterizing this pathway. nih.govnih.gov By tracing the 15N label, researchers have been able to follow the conversion of lysine to pipecolate and other downstream metabolites, providing insights into the unique aspects of lysine metabolism in the brain. The ability to distinguish the metabolic fate of the α-amino nitrogen using DL-Lysine-2-15N dihydrochloride is crucial for differentiating the activity of these alternative catabolic routes.

Applications in Protein and Nitrogen Metabolism Research

Studies of Inter-organ Nitrogen Exchange and Metabolism

The use of lysine (B10760008) labeled with the heavy isotope ¹⁵N has been fundamental in mapping the complex trafficking of nitrogen between different organs and metabolic pools within the body. These studies provide quantitative insights into how dietary lysine is partitioned and utilized, and how its nitrogen is incorporated into other compounds or distributed across tissues.

One of the primary sites for the breakdown of lysine in mammals is the liver. nih.gov However, tracer studies with ¹⁵N-labeled lysine demonstrate a dynamic interplay between various organs. For instance, research in laying hens using L-Lysine-¹⁵N provides a clear model of this inter-organ exchange. After administration of the labeled lysine, the ¹⁵N isotope was traced as it was distributed among various body fractions and incorporated into other amino acids. documentsdelivered.com

A significant finding from this research was the differential incorporation of the ¹⁵N label into various tissues. The liver and kidneys, being central metabolic hubs, showed higher enrichment compared to structural tissues like meat and bones. documentsdelivered.com Furthermore, a substantial portion of the recovered ¹⁵N was found in eggs, highlighting the direct channeling of dietary amino acids toward productive functions like egg synthesis. documentsdelivered.com The study also revealed that the α-amino group of lysine was extensively used for the synthesis of other amino acids, such as arginine and histidine, demonstrating the transfer of nitrogen from lysine to the general nitrogen pool for amino acid synthesis. documentsdelivered.com

Table 1: Distribution of Recovered ¹⁵N from L-Lysine-¹⁵N in Laying Hens This table shows the percentage of the recovered ¹⁵N tracer found in various body fractions, illustrating the metabolic fate of lysine nitrogen.

| Fraction | Percentage of Recovered ¹⁵N' (%) |

| Eggs | 24.3 |

| Meat | 20.5 |

| Urine | 18.3 |

| Feces | 8.1 |

| Other Tissues | 6.1 |

| Bones | 5.2 |

| Blood | 4.9 |

| Gastrointestinal Tract | 4.5 |

| Reproductive Organs | 3.7 |

| Liver | 3.5 |

| Kidneys | 0.9 |

| Data sourced from a metabolism experiment in colostomized laying hybrid chickens. documentsdelivered.com |

Another critical area of inter-organ nitrogen metabolism involves the gut microbiota. Studies have shown that intestinal microflora can metabolize urea (B33335), salvaging its nitrogen for the synthesis of amino acids, including lysine. nih.gov Research in human infants recovering from severe undernutrition utilized ¹⁵N¹⁵N-urea to trace this process. The results demonstrated that nitrogen from urea hydrolysis in the gut is transferred to lysine, which then becomes available to the host. nih.govresearchgate.net This indicates a crucial metabolic link between the gut microbiome's activity and the host's amino acid economy, potentially improving the quality of dietary protein by providing essential amino acids like lysine. nih.gov The amount of ¹⁵N enrichment in lysine was found to be correlated with the enrichment of urea in the body. nih.govresearchgate.net

Research into Lysine and Nitrogen Cycling in Specific Biological Contexts

DL-Lysine-2-¹⁵N dihydrochloride (B599025) and its L-form counterpart are invaluable for investigating lysine and nitrogen cycling within specific tissues and under particular physiological or pathological conditions. These studies provide granular detail on how protein synthesis and degradation are regulated.

Table 2: Protein Synthesis Rates in Human Muscle Using L-[α-¹⁵N]lysine Tracer This table presents key findings from a study measuring muscle protein synthesis and whole-body protein turnover.

| Parameter | Average Value | Range |

| Total Plasma Lysine Flux | 7.3 mmol/h | 4.8-9.6 mmol/h |

| Total Body Protein Turnover | 3.5 g/day/kg | 2.5-5.0 g/day/kg |

| Sarcoplasmic Protein FSR | 3.8 %/day | 2.2-5.1 %/day |

| Myofibrillar Protein FSR | 1.46 %/day | 1.09-2.44 %/day |

| Muscle Protein Synthesis (% of Total Body) | 53.2 % | 39.5-62.1 % |

| Data derived from studies on healthy male subjects. nih.gov |

The utility of ¹⁵N-labeled lysine has been validated by comparing it with radioisotope tracers like [¹⁴C]lysine. Studies in growing rats using a flooding dose method, which aims to rapidly saturate the body's free amino acid pools, showed that both isotopes can yield identical values for fractional synthesis rates in various organs. nih.gov This confirms that stable isotopes like ¹⁵N provide a safe and accurate alternative to radioactive isotopes for metabolic research in both animals and humans. nih.gov

Table 3: Comparison of Fractional Synthesis Rate (FSR) Variation Using ¹⁴C and ¹⁵N Tracers in Rats This table shows the coefficient of variation for FSR values obtained using either a radioactive or stable isotope tracer.

| Tracer Used | Coefficient of Variation (%) | Range of Variation (%) |

| [¹⁴C]lysine | 7.3 | 4 - 12 |

| [¹⁵N]lysine | 13.8 | 9.5 - 36 |

| Data from a study estimating FSR in various organs of growing rats. nih.gov The higher variation for ¹⁵N was attributed to the use of emission spectrometry, with the authors noting that mass spectrometry provides comparable accuracy to ¹⁴C methods. |

Research has also delved into the context of specific dietary conditions. For example, studies in piglets have explored how dietary lysine restriction affects amino acid metabolism and the gut microbiome. researchgate.net These investigations seek to understand the interplay between dietary amino acid availability, intestinal transport, and the microbial populations in the gut. researchgate.net Similarly, the aforementioned studies in laying hens provide a detailed picture of lysine metabolism in the specific context of high-demand egg production, showing how efficiently dietary lysine nitrogen is channeled into egg protein. documentsdelivered.com This research demonstrated that lysine nitrogen is excreted in urine to a much lesser extent than the nitrogen from the rest of the diet, indicating a high degree of conservation and targeted use. nih.gov

Utilization in Quantitative Proteomics and Mass Spectrometry

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with DL-Lysine-2-15N Dihydrochloride (B599025)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. sigmaaldrich.com The principle of SILAC is elegantly simple: two populations of cells are cultivated in media that are identical except for the isotopic composition of specific amino acids. thermofisher.com One population is grown in "light" medium containing the natural, most abundant isotopes (e.g., ¹²C and ¹⁴N), while the other is grown in "heavy" medium containing a non-radioactive, stable isotope-labeled amino acid, such as a lysine (B10760008) variant. sigmaaldrich.com DL-Lysine-2-15N dihydrochloride, along with other isotopically labeled lysine and arginine species, is a key component in these heavy media formulations.

In SILAC experiments, cells are cultured for a sufficient number of divisions to ensure near-complete incorporation of the labeled amino acids into their proteomes. nih.gov Because stable isotope-labeled amino acids are biochemically identical to their natural counterparts, their incorporation does not affect cell morphology, growth, or signaling pathways. thermofisher.com After the labeling phase, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The "light" and "heavy" cell lysates are then combined, typically at a 1:1 ratio, at an early stage of the sample preparation process. This co-processing minimizes quantitative errors that could be introduced by parallel sample handling. sigmaaldrich.com

Following protein extraction and digestion (commonly with trypsin, which cleaves after lysine and arginine residues), the resulting peptide mixtures are analyzed by mass spectrometry. isotope.com Each peptide from the "heavy" sample will have a specific mass shift compared to its "light" counterpart, creating a characteristic doublet in the mass spectrum. sigmaaldrich.com The relative abundance of a protein between the two samples is determined by comparing the signal intensities (peak areas) of the isotopic peptide pairs. sigmaaldrich.com

The use of different isotopologues of lysine and arginine allows for multiplexing, where up to three different experimental conditions can be compared in a single experiment. thermofisher.com For instance, a "light" (unlabeled), "medium" (e.g., deuterium-labeled lysine), and "heavy" (e.g., ¹³C and ¹⁵N-labeled lysine) state can be differentiated. nih.gov The dual labeling of lysine with both ¹³C and ¹⁵N, such as in L-Lysine-¹³C₆,¹⁵N₂ dihydrochloride, provides a significant mass difference, which enhances the accuracy and clarity of protein quantification. creative-biolabs.com

Table 1: Common Isotopologues of Lysine Used in SILAC and Their Mass Shifts This table illustrates the different mass shifts generated by various stable isotope-labeled versions of lysine, enabling multiplexed quantitative proteomics experiments.

| Labeling State | Lysine Isotopologue | Mass Shift (Da) |

| Light | Unlabeled L-Lysine | 0 |

| Medium | 4,4,5,5-D₄ L-Lysine | +4 |

| Heavy | ¹³C₆ L-Lysine | +6 |

| Heavy | ¹³C₆,¹⁵N₂ L-Lysine | +8 |

Data sourced from Thermo Fisher Scientific literature. thermofisher.com

While traditional SILAC provides a snapshot of relative protein abundance at a single point in time, pulsed SILAC (pSILAC) is a variation of the method designed to measure the dynamics of protein synthesis and turnover. nih.govnih.gov Instead of labeling the entire proteome to saturation, pSILAC involves introducing the "heavy" amino acid for a short period, or "pulse." nih.gov This pulse labels only the proteins that are newly synthesized during that time window. nih.gov

By collecting samples at different time points after the pulse, researchers can track the rate of incorporation of the heavy label, which reflects the protein synthesis rate. nih.gov Conversely, by chasing the pulse with light media, the rate of disappearance of the heavy-labeled protein population can be monitored to determine protein degradation rates. nih.gov This allows for the calculation of protein half-lives on a proteome-wide scale. nih.gov

pSILAC is particularly valuable for studying dynamic cellular processes such as cell differentiation, response to stimuli, or aging. nih.govbiorxiv.org For example, it has been used to investigate changes in protein turnover in senescent cells, to study the response to drug treatments, and to map the dynamics of newly synthesized proteins with subcellular precision by combining it with proximity labeling techniques (prox-SILAC). nih.govnih.govnih.gov The method relies on the ability of mass spectrometry to differentiate and quantify the pre-existing (light) and newly synthesized (heavy) peptide populations based on their mass difference. nih.gov

Advanced Mass Spectrometric Techniques for Labeled Peptide and Protein Analysis

The data generated from samples labeled with this compound and other stable isotopes are analyzed using sophisticated mass spectrometry techniques. These methods are designed to not only identify and quantify labeled molecules but also to extract deeper biological insights from the isotopic labeling patterns.

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov By introducing a stable isotope tracer, such as a ¹³C- or ¹⁵N-labeled substrate, into a biological system, the label is incorporated into downstream metabolites. nih.gov The pattern of isotope incorporation, known as the Mass Isotopomer Distribution (MID), is a direct consequence of the metabolic fluxes through the network. nih.gov

Mass Isotopomer Distribution Analysis (MIDA) involves measuring the relative abundances of different mass isotopomers of a metabolite by mass spectrometry and using this information to calculate the fluxes. nih.govyoutube.com The use of dual-labeled substrates, such as those containing both ¹³C and ¹⁵N, allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.org This is particularly valuable for studying the interplay between central carbon metabolism and amino acid biosynthesis. biorxiv.org For instance, a ¹³C¹⁵N-MFA approach has been used to map the carbon and nitrogen flux in Mycobacterium bovis BCG, identifying glutamate (B1630785) as a central node for nitrogen metabolism. biorxiv.orgembopress.org While challenging, these methods provide unparalleled insight into the operational state of metabolic networks in vivo. nih.gov

While global or "shotgun" proteomics aims to identify as many proteins as possible, targeted proteomics focuses on the precise and sensitive quantification of a predetermined set of proteins. nih.gov Methods like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are the gold standard for targeted protein quantification. nih.govwashington.edu

These techniques rely on the use of synthetic, stable isotope-labeled peptides as internal standards. nih.gov These heavy peptides, which are identical in sequence to the endogenous "light" target peptide, are spiked into a sample at a known concentration. yale.edu For lysine-containing peptides, a version synthesized with a heavy lysine, such as ¹³C₆,¹⁵N₂-lysine, is often used. nih.govnih.gov The mass spectrometer is programmed to specifically monitor the transition from the precursor ion to specific fragment ions for both the light (endogenous) and heavy (standard) peptides. washington.edu The ratio of the signal intensities of the light-to-heavy transitions allows for highly accurate and reproducible absolute quantification of the target peptide, and by inference, the parent protein. yale.edu

The development of a targeted assay requires careful selection of "proteotypic" peptides that are unique to the protein of interest and readily detectable by the mass spectrometer. washington.edu The use of stable isotope-labeled standards is crucial for correcting for variability during sample preparation and analysis, making these methods suitable for clinical biomarker validation and other applications requiring high quantitative accuracy. nih.govnih.gov

Table 2: Comparison of Targeted Mass Spectrometry Techniques This table outlines the key features of Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), two prominent methods for targeted peptide and protein quantification.

| Feature | Selected Reaction Monitoring (SRM/MRM) | Parallel Reaction Monitoring (PRM) |

| Principle | Monitors specific, predefined precursor-to-product ion transitions. washington.edu | Isolates a specific precursor ion and acquires a full MS/MS spectrum of all its product ions. yale.edu |

| Instrumentation | Typically performed on a triple quadrupole (QqQ) mass spectrometer. washington.edu | Performed on high-resolution accurate-mass (HRAM) instruments like quadrupole-Orbitrap or Q-TOF. yale.edu |

| Specificity | High specificity based on monitoring multiple, specific fragment ions. washington.edu | Potentially higher specificity due to detection of the full fragment ion spectrum, confirming peptide identity with greater confidence. nih.gov |

| Method Development | Requires significant upfront optimization to select the best transitions for each peptide. nih.gov | Requires less upfront optimization of transitions as the full MS/MS spectrum is collected. nih.gov |

| Internal Standard | Uses stable isotope-labeled synthetic peptides for absolute quantification. nih.gov | Also uses stable isotope-labeled synthetic peptides for absolute quantification. yale.edu |

Isotope Dilution Mass Spectrometry for Metabolite Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the concentration of a specific molecule (analyte) in a complex mixture. The technique involves adding a known amount of an isotopically labeled version of the analyte, the "spike" or internal standard, to the sample. researchgate.net The labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during sample extraction, purification, and analysis. nih.gov

After adding the standard, the sample is analyzed by mass spectrometry, and the ratio of the signal from the natural (light) analyte to the labeled (heavy) standard is measured. Because the amount of the added labeled standard is known, the concentration of the natural analyte in the original sample can be calculated with high precision. This method effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects). researchgate.net

In the context of metabolomics, IDMS is used for the absolute quantification of small molecules, including amino acids like lysine and their metabolic products, such as biogenic amines. researchgate.netnih.gov For example, a study on biogenic amines in food used a suite of ten isotopically labeled amines as internal standards to quantify twelve different biogenic amines in a single analysis. researchgate.net The use of ¹⁵N-labeled amino acids in isotope dilution studies allows for the determination of amino acid metabolism and endogenous losses in physiological research. nih.gov

Exploration of Macromolecular Structure and Dynamics Using Nuclear Magnetic Resonance Nmr Spectroscopy

DL-Lysine-2-15N Dihydrochloride (B599025) in Biomolecular NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a formidable technique for elucidating the three-dimensional structures and dynamic properties of biomolecules at an atomic resolution. A cornerstone of modern biomolecular NMR is isotopic labeling, a process where specific atoms in a molecule are substituted with their NMR-active isotopes. DL-Lysine-2-15N dihydrochloride is a specialized reagent utilized for this purpose. The incorporated nitrogen-15 (B135050) (¹⁵N) isotope possesses a nuclear spin of ½, rendering it active for NMR-based detection and analysis.

The strategic placement of the ¹⁵N label at the α-amino group (the 2-position) of lysine (B10760008) provides a sensitive and specific probe for investigating the local environment of this particular nitrogen atom within a larger protein or peptide. This is especially significant as lysine residues are often found on protein surfaces, where they play critical roles in biological functions like molecular recognition and catalysis. nih.gov The use of the dihydrochloride salt form of the amino acid helps to ensure its stability and solubility for use in experiments.

A significant challenge in observing the ¹⁵N signals from lysine side-chain amino groups is the rapid exchange of their protons with water, which can lead to signal broadening and loss. acs.orgresearchgate.net However, when a lysine side chain is involved in hydrogen bonding or salt bridges, it is protected from this rapid exchange, making it possible to observe these functionally important groups. acs.orggmclore.org Specialized NMR experiments, such as the Heteronuclear In-Phase Single Quantum Coherence (HISQC) experiment, have been developed to overcome these challenges. acs.orgnationalmaglab.org The HISQC experiment provides sharper lines and greater sensitivity for lysine NH₃⁺ groups compared to conventional Heteronuclear Single Quantum Coherence (HSQC) experiments. acs.orggmclore.org

Site-Specific Isotopic Labeling for Protein and Peptide Structural Determination

For large proteins and their complexes, uniform isotopic labeling can result in highly congested NMR spectra where signals overlap, complicating analysis. nih.gov Site-specific isotopic labeling with compounds like this compound provides a powerful solution by dramatically simplifying the spectra. nih.gov When a protein is grown in media containing ¹⁵N-labeled lysine as the sole source of this amino acid, only the lysine residues become labeled. nih.gov The resulting NMR spectrum will then exclusively display signals from these labeled sites. nih.gov

This selective labeling approach is frequently paired with two-dimensional (2D) ¹H-¹⁵N HSQC experiments. protein-nmr.org.uk In the resulting spectrum, each peak represents a correlation between a ¹⁵N nucleus and its attached proton, effectively acting as a fingerprint of all labeled lysine residues. protein-nmr.org.ukbcm.edu The precise position of each peak, defined by its chemical shifts, is exquisitely sensitive to the local structural environment. protein-nmr.org.uk

For instance, in studies of the membrane protein rhodopsin, labeling with [α-¹⁵N]lysine revealed that while the protein contains 11 lysine residues, only a single sharp peak from Lys-339 in the flexible C-terminal tail was initially prominent. pnas.org Other signals were broadened due to conformational exchange, highlighting how labeling can provide insights into domain-specific mobility. pnas.org Unfolding the protein or altering the temperature caused additional peaks to appear as the structure changed. pnas.orgnih.gov The assignment of these specific lysine signals is crucial and can be achieved through advanced techniques like triple-resonance NMR experiments that correlate the lysine ¹⁵N with side-chain carbons. nih.govcopernicus.org

The data below illustrates typical chemical shifts for ¹⁵N-labeled lysine residues in a protein, demonstrating how different local environments result in distinct peak positions in an HSQC spectrum.

| Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Environment/State |

| Lys-9 | 7.95 | 121.5 | Buried, stable helix |

| Lys-28 | 8.52 | 118.0 | Exposed loop |

| Lys-66 | 8.30 | 125.0 | Active site, deprotonated |

| Lys-84 | 8.05 | 120.8 | Near aromatic ring |

| Lys-110 | 8.61 | 117.5 | Exposed loop, mobile |

| Note: This table contains illustrative data based on findings for lysine residues in various protein environments. Actual chemical shifts are highly specific to the protein and experimental conditions. Data synthesized from findings in nih.govcopernicus.org. |

Probing Conformational Dynamics and Interactions of Lysine Residues

Beyond determining static structures, incorporating this compound allows researchers to explore the conformational dynamics and interactions of proteins. The mobility of lysine residues is often directly linked to their function. NMR relaxation experiments can measure the rate at which the ¹⁵N nuclear spins return to equilibrium after being perturbed, providing quantitative data on motion across a wide range of timescales. nih.gov

By analyzing relaxation parameters, researchers can calculate order parameters, which describe the degree of spatial restriction of the N-H bond, and correlation times, which reflect the rate of local motions. nih.gov For example, a study on human ubiquitin used ¹⁵N labeling to analyze the dynamics of its seven lysine side-chains. nih.gov The study found that the NH₃⁺ group of Lys48, a key site for protein degradation signaling, was highly mobile, which is critical for its function. nih.gov These experimental findings showed good agreement with molecular dynamics simulations, demonstrating the power of combining these techniques for a detailed understanding of side-chain dynamics. nih.gov

Another powerful technique enabled by lysine labeling is chemical shift perturbation (CSP) mapping, also known as NMR titration. protein-nmr.org.uknih.gov In this method, a series of ¹H-¹⁵N HSQC spectra are recorded on a ¹⁵N-lysine labeled protein while gradually adding an unlabeled binding partner (e.g., another protein, a peptide, or a small molecule). bcm.eduprotein-nmr.org.uk Residues at the interaction interface, or those affected by conformational changes upon binding, will show changes in their chemical shifts. protein-nmr.org.uk Plotting these changes onto the protein's structure allows for the direct mapping of binding sites. bcm.edu

The following table provides an example of CSP data, showing how the chemical shifts of specific lysine residues change upon binding to a ligand.

| Residue | ¹H Shift (Free) | ¹⁵N Shift (Free) | ¹H Shift (Bound) | ¹⁵N Shift (Bound) | Chemical Shift Perturbation (Δδ) |

| Lys-12 | 8.45 | 122.1 | 8.46 | 122.1 | 0.02 |

| Lys-32 | 7.98 | 119.5 | 8.25 | 120.5 | 0.34 |

| Lys-48 | 8.15 | 124.3 | 8.55 | 125.1 | 0.43 |

| Lys-52 | 8.80 | 118.7 | 8.81 | 118.8 | 0.03 |

| Lys-77 | 7.75 | 121.0 | 8.01 | 121.9 | 0.32 |

| Note: This table is illustrative. The chemical shift perturbation (Δδ) is a weighted average of the proton (¹H) and nitrogen (¹⁵N) shift changes, calculated using the formula: Δδ = [(Δδ¹H)² + (Δδ¹⁵N/W)²]¹/², where W is a weighting factor (typically ~5-6) to account for the different scales of ¹H and ¹⁵N shifts. Data synthesized from principles described in bcm.eduresearchgate.net. |

This approach has been used to faithfully map the specific interaction sites between pairs of proteins, confirming functional specificities. nih.gov The magnitude of the shift changes can also provide information on the strength of the interaction. protein-nmr.org.uk

Research Applications Across Diverse Biological Models and Systems

Cellular and Tissue-Specific Metabolic Investigations Utilizing Isotopic Lysine (B10760008)

One of the key techniques where labeled lysine is pivotal is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are cultured in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart, such as DL-Lysine-2-15N dihydrochloride (B599025). This leads to the incorporation of the "heavy" lysine into all newly synthesized proteins. By comparing the proteomes of cells grown in "heavy" and "light" (unlabeled) media, researchers can accurately quantify changes in protein abundance under different experimental conditions. This method has been widely adopted to study various cellular processes, including the response to drugs, signaling pathway dynamics, and differences between healthy and diseased cells.

For instance, studies have utilized 15N-labeled lysine to determine the fractional synthesis rates of proteins in various cell types, including cancer cells. By measuring the rate of 15N incorporation into newly synthesized proteins, researchers can gain insights into the dynamics of protein turnover, a key indicator of cellular function and regulation. nih.gov Such studies have revealed that the fractional synthesis rates of different proteins within a single cell type can vary significantly, highlighting the complex regulation of protein homeostasis. nih.gov

Furthermore, isotopic lysine has been employed to investigate specific metabolic pathways in different human cell types, including astrocytes and fibroblasts. nih.gov These studies have helped to elucidate the primary routes of lysine degradation in human cells, providing valuable information for understanding metabolic disorders. nih.gov For example, by tracing the fate of the 15N label from lysine, researchers can determine the activity of different enzymatic pathways involved in its catabolism.

Table 1: Applications of Isotopic Lysine in Cellular and Tissue-Specific Research

| Research Area | Application of DL-Lysine-2-15N dihydrochloride | Investigated Process | Key Findings |

| Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Differential protein expression analysis | Enables precise quantification of thousands of proteins between different cell states. |

| Cancer Biology | Determination of fractional protein synthesis rates in pancreatic cancer cells nih.gov | Protein turnover dynamics | Revealed varying synthesis rates among different proteins, indicating complex regulatory mechanisms. nih.gov |

| Neurobiology | Metabolic labeling of primary neurons | Protein dynamics in non-dividing cells | Allows for the study of protein turnover in post-mitotic cells, crucial for understanding neuronal function. |

| Metabolic Disorders | Tracing lysine degradation pathways in human fibroblasts and astrocytes nih.gov | Lysine catabolism | Identified the saccharopine pathway as the major route of lysine degradation in these human cells. nih.gov |

| Microbiology | Investigating cell wall metabolism in bacteria nih.gov | Peptidoglycan synthesis and cross-linking | Provided insights into the mechanism of action of antibiotics like penicillin. nih.gov |

In Vivo Studies in Model Organisms for Systemic Metabolic Understanding

In vivo studies using this compound in model organisms are crucial for understanding the systemic metabolism of lysine and its role in whole-body protein dynamics. These studies provide a more integrated view of how different organs and tissues contribute to and are affected by lysine metabolism.

In human studies, the continuous infusion of 15N-labeled lysine has been used to investigate whole-body protein turnover in response to different dietary protein intakes. taylorandfrancis.com By measuring the dilution of the 15N-lysine in the plasma and its incorporation into tissue proteins, researchers can calculate rates of protein synthesis, breakdown, and net protein balance. These studies have been fundamental in defining dietary protein and amino acid requirements for different populations. taylorandfrancis.com

Animal models, such as rats, have also been extensively used to study lysine metabolism. Early studies using labeled lysine helped to elucidate the metabolic fate of this amino acid, showing its conversion to other metabolites and its incorporation into various tissues. For example, research has shown that in rats, the majority of ingested L-lysine is either incorporated into protein or catabolized, with the rate of catabolism influencing the estimation of whole-body protein synthesis.

Table 2: In Vivo Research Utilizing Isotopic Lysine in Model Organisms

| Model Organism | Research Focus | Key Parameters Measured | Significant Findings |

| Humans | Whole-body protein turnover taylorandfrancis.com | Lysine flux, protein synthesis and breakdown rates taylorandfrancis.com | Dietary protein intake significantly influences the dynamics of whole-body amino acid metabolism. taylorandfrancis.com |

| Rats | Estimation of whole-body protein synthesis | Rate of catabolism of labeled lysine | The catabolic rate of lysine is a critical factor in accurately estimating protein synthesis rates. |

| Rats | Role of gut microbiota in lysine metabolism cambridge.org | Incorporation of 15N from labeled precursors into host lysine cambridge.org | Demonstrated that gut microbes contribute to the host's lysine pool through de novo synthesis. cambridge.org |

| Pigs | Endogenous amino acid flow at the ileum | Contribution of endogenous protein to total amino acid in digesta | Provided data for refining dietary amino acid recommendations in animal nutrition. |

Environmental and Ecological Research on Nitrogen Cycling and Nutrient Utilization

While the primary applications of this compound have been in the biomedical sciences, the principles of stable isotope tracing are fundamental to environmental and ecological research, particularly in studies of nitrogen cycling and nutrient utilization in ecosystems. The use of 15N-labeled compounds, including amino acids, allows ecologists to trace the movement of nitrogen through different trophic levels and between various environmental compartments.

In soil microbiology, stable isotope probing (SIP) with 15N-labeled substrates can be used to identify microorganisms that are actively assimilating specific nitrogen sources. nih.gov By supplying a 15N-labeled amino acid like lysine to a soil sample, researchers can track the incorporation of the 15N into the DNA, RNA, or proteins of soil microbes. nih.govnih.gov This allows for the identification of the specific microbial taxa responsible for the uptake and metabolism of amino acid nitrogen in complex soil communities.

The analysis of the natural abundance of 15N in different amino acids in primary producers and consumers is also a powerful tool in food web studies. uri.edu While not directly using enriched tracers like this compound, these studies rely on the same principles of isotopic fractionation to determine the trophic position of organisms and to understand nitrogen flow through ecosystems.

Table 3: Illustrative Applications of 15N-Labeled Amino Acids in Environmental and Ecological Research

| Research Field | Application | Investigated Process | Potential Insights |

| Soil Microbiology | Stable Isotope Probing (SIP) with 15N-amino acids nih.govnih.gov | Microbial nitrogen assimilation nih.govnih.gov | Identification of key microbial players in amino acid turnover in soil. |

| Plant Science | Tracing 15N from labeled amino acids into plant tissues nih.govnih.govhubspotusercontent-eu1.net | Plant uptake of organic nitrogen nih.govnih.govhubspotusercontent-eu1.net | Quantifying the importance of amino acids as a direct nitrogen source for plants. |

| Ecosystem Ecology | Following the flow of 15N through soil, microbes, and plants tandfonline.com | Nitrogen cycling and nutrient competition tandfonline.com | Understanding the dynamics of nitrogen transfer and competition in terrestrial ecosystems. |

| Food Web Ecology | Natural abundance 15N analysis of amino acids uri.edu | Trophic dynamics uri.edu | Elucidating food web structure and the flow of nitrogen between different trophic levels. |

Advanced Methodological Considerations and Computational Approaches in Isotopic Tracing Research

Optimization of Stable Isotope Tracer Administration and Sampling Protocols

The successful application of DL-Lysine-2-15N dihydrochloride (B599025) in isotopic tracing studies is critically dependent on the meticulous optimization of its administration and the subsequent sampling protocols. The primary objective is to achieve a steady-state isotopic enrichment in the precursor pool, allowing for accurate measurements of metabolic fluxes.

Tracer Administration: The "flooding dose" technique is a commonly employed method to rapidly elevate the concentration of the labeled amino acid in the free amino acid pool, thereby minimizing the impact of endogenous production and ensuring that the isotopic enrichment of the tracer accurately reflects that of the precursor pool for protein synthesis. Studies utilizing 15N-labeled lysine (B10760008) have demonstrated that an incorporation time of as little as 20 minutes can be sufficient to yield measurable fractional synthesis rates (FSR) in various tissues. nih.gov The principle advantage of using 15N-labeled amino acids, such as DL-Lysine-2-15N dihydrochloride, is the absence of radioactivity, making it a safe and effective tool for in vivo studies in both animals and humans. nih.gov

Sampling Protocols: The timing and frequency of sample collection are crucial for capturing the dynamics of nitrogen incorporation. For studies investigating protein synthesis, timed tissue biopsies or plasma samples are collected following the administration of the tracer. In animal studies, this allows for the determination of FSR in a variety of tissues including the liver, pancreas, and muscle. nih.gov The choice of sampling times should be informed by the expected rate of turnover of the protein or metabolite of interest. For rapidly turning over proteins, earlier and more frequent sampling may be necessary.

A critical aspect of optimizing sampling protocols is the quenching and extraction of metabolites to prevent their degradation or alteration. Rapid freezing of samples in liquid nitrogen is a standard procedure to halt enzymatic activity. Subsequent extraction methods must be validated to ensure efficient and unbiased recovery of lysine and its downstream metabolites.

| Parameter | Recommendation | Rationale |

| Tracer Administration Method | Flooding Dose | Rapidly achieves high isotopic enrichment in the precursor pool, minimizing dilution effects from endogenous synthesis. |

| Incorporation Time | 20 minutes (for FSR) | Sufficient for measurable incorporation into proteins in various tissues, as demonstrated with 15N-lysine. nih.gov |

| Sampling Matrix | Plasma, Tissue Biopsies | Allows for the analysis of both systemic and tissue-specific metabolic fluxes. |

| Sample Quenching | Rapid freezing in liquid nitrogen | Immediately halts metabolic activity, preserving the in vivo isotopic state of metabolites. |

| Metabolite Extraction | Validated solvent extraction protocols | Ensures efficient and non-discriminatory recovery of target analytes for accurate quantification. |

Computational Modeling and Algorithms for Metabolic Flux Reconstruction

The raw data from mass spectrometry, which measures the isotopic enrichment of metabolites, must be interpreted through the lens of computational models to reconstruct the underlying metabolic fluxes. For tracers like this compound, these models must accurately account for the metabolic fate of the nitrogen atom at the alpha position.

The metabolic fate of the α-amino nitrogen of lysine is of particular interest as it was historically thought to not participate in reversible transamination reactions to the same extent as other amino acids. nih.gov However, more recent research suggests that under certain conditions, such as the high glutamate (B1630785) concentrations in the brain, the α-amino nitrogen can be transferred. nih.gov This makes the development of accurate computational models that can account for these tissue-specific nuances essential.

Metabolic Flux Analysis (MFA): 15N-based MFA is a powerful technique for quantifying nitrogen fluxes. The general workflow involves culturing cells or tissues under steady-state conditions, introducing the 15N-labeled substrate, and then analyzing the mass isotopomer distributions (MIDs) of intracellular metabolites and protein-bound amino acids. escholarship.org These MIDs are then used as inputs for computational models.

Algorithms for Flux Reconstruction: Various algorithms are employed to solve the system of algebraic equations that describe the metabolic network and the flow of the isotopic label. These algorithms aim to find the set of fluxes that best explains the experimentally measured MIDs. Bayesian methods, for instance, have been successfully applied to simultaneously quantify carbon and nitrogen metabolic fluxes, providing a statistically rigorous framework for flux inference. escholarship.org

A key challenge in modeling with this compound is to accurately represent the reactions that involve the transfer of the 2-15N label. This includes not only its incorporation into protein but also its potential transfer to other amino acids and nitrogenous compounds through transamination and other metabolic pathways. The development of comprehensive metabolic network models that include these reactions is a prerequisite for accurate flux reconstruction.

| Modeling Component | Description | Relevance for this compound |

| Metabolic Network Model | A stoichiometric model of all relevant biochemical reactions. | Must include pathways for lysine catabolism, transamination of the α-amino group, and incorporation into protein. |

| Isotopomer Mapping | Tracing the path of the 15N atom through the metabolic network. | Specifically tracks the fate of the nitrogen from the 2-position of lysine. |

| Flux Estimation Algorithms | Computational methods (e.g., Bayesian inference, least-squares regression) to calculate fluxes from MIDs. | Solves for the rates of reactions that utilize or produce metabolites derived from the labeled lysine. |

| Statistical Analysis | Assessment of the confidence in the estimated flux values. | Provides a measure of the reliability of the reconstructed metabolic fluxes. |

Integration of Isotopic Tracing Data with Other Omics Technologies (e.g., Transcriptomics, Metabolomics)

To gain a more holistic understanding of metabolic regulation, the data obtained from this compound tracing can be integrated with other "omics" technologies, such as transcriptomics and non-targeted metabolomics. This multi-omics approach allows researchers to connect changes in gene expression and the broader metabolome with specific alterations in nitrogen flux.

Integration with Transcriptomics: By combining 15N tracing data with transcriptomic data (e.g., from RNA-sequencing), it is possible to correlate changes in metabolic fluxes with the expression levels of the genes encoding the enzymes that catalyze these reactions. For example, an observed increase in the flux of nitrogen from lysine into a particular metabolic pathway could be correlated with the upregulation of the genes responsible for that pathway. This integrated approach can help to identify the regulatory mechanisms that control metabolic responses to various stimuli or in different disease states. nih.govplos.org

Integration with Metabolomics: Non-targeted metabolomics provides a snapshot of a wide range of small molecules in a biological system. Integrating this data with 15N tracing from this compound can provide a broader context for the observed flux changes. For instance, an alteration in the flux of nitrogen from lysine might be accompanied by widespread changes in other amino acids, lipids, or energy metabolites, revealing a coordinated metabolic response. Pathway analysis tools can be used to map the identified metabolites and gene expression changes onto known biochemical pathways, highlighting the most significantly perturbed processes. nih.gov

The combination of these powerful technologies provides a systems-level view of metabolism, enabling the identification of novel biomarkers and therapeutic targets.

| Omics Technology | Type of Data | Potential for Integration with DL-Lysine-2-15N Tracing |

| Transcriptomics | mRNA expression levels | Correlate gene expression of metabolic enzymes with nitrogen flux rates. nih.gov |

| Proteomics | Protein abundance and modifications | Link changes in enzyme levels with observed metabolic fluxes. |

| Metabolomics | Comprehensive profile of small molecules | Place specific nitrogen flux changes within the context of the broader metabolic state. nih.gov |

Q & A

Q. What are the key structural features of DL-Lysine-2-15N dihydrochloride, and how do they influence its biochemical applications?

this compound is a doubly labeled isotopologue where the 15N isotope is incorporated at the ε-amino group (side chain) and the α-amino group (backbone). The dihydrochloride salt enhances water solubility, critical for in vitro assays and tracer studies . Its molecular formula, C₆H₁₄Cl₂N₂O₂ (with isotopic substitution at specific positions), allows precise tracking in metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR) . The basicity of the amine groups facilitates pH-dependent interactions in enzymatic reactions, making it suitable for studying lysine acetylation or methylation in histones .

Q. How does the dihydrochloride form affect solubility and stability in experimental buffers?

The dihydrochloride salt increases aqueous solubility by ionizing the amine groups, enabling dissolution in polar solvents (e.g., water or PBS) at concentrations up to 100 mM. This property is essential for cell culture or in vitro enzyme assays . However, prolonged storage in solution at neutral pH may lead to partial deamination. For long-term stability, lyophilized aliquots stored at -20°C in desiccated conditions are recommended .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to resolve nitrogen utilization pathways?

Experimental Design:

- Labeling Strategy: Introduce DL-Lysine-2-15N into cell culture media as the sole lysine source. The ε-15N label tracks lysine incorporation into proteins, while the α-15N label monitors catabolic pathways (e.g., saccharopine or pipecolate routes) .

- Sampling: Collect intracellular metabolites at steady-state intervals. Quench metabolism rapidly (e.g., liquid N₂) to preserve isotopic enrichment.

- Detection: Use LC-MS/MS with selected reaction monitoring (SRM) for 15N-enriched lysine and its metabolites. Normalize signals against unlabeled controls to calculate isotopic enrichment ratios . Data Interpretation: Discrepancies in labeling patterns may indicate compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways). Cross-validate with 13C-glucose tracing to correlate nitrogen and carbon flux .

Q. What experimental strategies mitigate isotopic dilution effects in long-term tracer studies using this compound?

Isotopic dilution occurs when unlabeled lysine from protein turnover or media contaminants reduces 15N signal. To address this:

- Media Optimization: Use serum-free or dialyzed serum media to eliminate exogenous lysine.

- Pulse-Chase Design: Short-term pulses (e.g., 2–4 hours) minimize dilution from protein degradation.

- Quantitative Modeling: Apply computational tools (e.g., INCA or Isotopomer Network Analysis) to correct for dilution effects and estimate true flux rates .

Q. How can researchers optimize mass spectrometry parameters for detecting 15N-labeled lysine derivatives in complex biological matrices?

- Ionization: Electrospray ionization (ESI) in positive mode enhances detection of protonated lysine ([M+H]⁺).

- Fragmentation: Use collision-induced dissociation (CID) with optimized collision energy (e.g., 20–35 eV) to generate diagnostic fragments (e.g., m/z 84 for ε-15N or m/z 101 for α-15N) .

- Chromatography: Employ hydrophilic interaction liquid chromatography (HILIC) to separate lysine from isobaric interferences (e.g., glutamine).

- Validation: Spike synthetic 15N-standards into samples to confirm retention times and fragmentation patterns .

Methodological Challenges and Solutions

Q. How should discrepancies in 15N enrichment data between MS and NMR be resolved?

MS provides higher sensitivity for low-abundance metabolites, while NMR offers positional isotopic information. Discrepancies often arise from:

- Ion Suppression in MS: Co-eluting matrix components reduce ion counts. Mitigate via solid-phase extraction (SPE) cleanup.

- NMR Signal Overlap: Use 2D ¹H-¹⁵N HSQC to resolve overlapping peaks in complex mixtures. Cross-correlate datasets using internal standards (e.g., 15N-urea) and statistical tools (e.g., Pearson correlation) .

Q. What are the best practices for synthesizing this compound with high isotopic purity?

While proprietary synthesis methods dominate commercial production, lab-scale synthesis typically involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.